6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
Description
Key Observations:
- Sulfanyl vs. Sulfonyl Groups : Replacing the sulfanyl group with a sulfonyl group (as in 338967-01-4) increases the compound’s polarity and potential for hydrogen bonding, which may alter solubility and reactivity.
- Oxime vs. Carboxamide : The oxime group in the target compound introduces a nitrogen-oxygen bond absent in carboxamide derivatives like 342417-01-0, potentially affecting chelation properties.
- Substituent Positioning : The 2,4-dichlorobenzyl group’s chlorine atoms create steric hindrance compared to simpler benzyl groups, influencing conformational stability.
These structural variations highlight the compound’s role in exploring structure-activity relationships in medicinal chemistry, particularly in modulating electron-withdrawing and steric effects.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-14-2-7-18(8-3-14)26-20-9-4-15(11-23-20)12-24-25-13-16-5-6-17(21)10-19(16)22/h2-12H,13H2,1H3/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSLDCFWEJNBSH-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the nicotinaldehyde derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves the formation of the oxime group using hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxime group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Catalysis: Acts as a catalyst in organic reactions due to its unique functional groups.
Materials Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Oxime Derivatives
Key Observations :
- The target compound shares the nicotinaldehyde core with CAS 477885-93-1 but differs in oxime substitution (2,4-dichlorobenzyl vs. 4-methylbenzyl). Chlorine atoms in the oxime group may enhance lipophilicity and receptor binding compared to methyl groups .
- Unlike CITCO, which has an imidazothiazole core and 3,4-dichlorobenzyl oxime, the target compound’s pyridine core and 2,4-dichloro substitution may alter nuclear receptor selectivity (e.g., CAR vs. PXR) .
Key Observations :
- CITCO vs. Target Compound : CITCO’s imidazothiazole core and 3,4-dichlorobenzyl oxime are critical for CAR selectivity. The target compound’s pyridine core and 2,4-dichloro substitution may shift receptor preference or reduce potency due to altered steric/electronic properties .
- However, the nicotinaldehyde core may confer distinct pharmacokinetic properties .
- Substituent Effects : Chlorine atoms in the benzyl group (e.g., 2,4-dichloro vs. 3,4-dichloro) influence receptor binding. For example, CITCO’s 3,4-dichloro configuration optimizes CAR interaction, while 2,4-dichloro may favor alternative targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
